![molecular formula C18H23NaO3S B151771 Dibutylnaphthalenesulfonic acid sodium salt CAS No. 253273-95-9](/img/structure/B151771.png)
Dibutylnaphthalenesulfonic acid sodium salt
Overview
Description
Dibutylnaphthalenesulfonic acid sodium salt, also known as Sodium dibutylnaphthalenesulphonate, is an anionic surfactant . It appears as a light yellow transparent liquid or a beige solid . It is soluble in water and stable .
Synthesis Analysis
The synthesis of this compound involves a sulfonation condensation reaction between naphthalene, butanol, and concentrated sulfuric acid. The product is then neutralized with sodium hydroxide or sodium carbonate .Molecular Structure Analysis
The molecular formula of this compound is C18H23NaO3S . Its molecular weight is 342.43 g/mol .Chemical Reactions Analysis
This compound is a stabilizer that reacts with fatty acids, dialkyl phosphates, and growth regulators .Physical And Chemical Properties Analysis
This compound is a light yellow transparent liquid or a beige solid . It is soluble in water and stable . The pH of a 1% aqueous solution at 25°C is between 7.0 and 8.5 .Scientific Research Applications
Decomposition and Decoloration in Water Treatment
Research has explored the decomposition and decoloration of synthetic dyes, such as 4-(2-Hydroxynaphthylazo) benzenesulfonic acid sodium salt, using subcritical water systems. This approach is relevant for treating textile wastes. The study demonstrated complete decomposition of these dyes at higher temperatures or longer residence times, highlighting a potential application in water purification and environmental protection processes (Hosseini, Asghari & Yoshida, 2010).
Development in Electrically Conductive Hydrogels
Dibutylnaphthalenesulfonic acid sodium salt has been used in the development of electrically conductive hydrogel composites for nerve regeneration. These hydrogels, containing compounds like naphthalene-2-sulfonic acid sodium salt, have shown promise in applications related to nerve tissue engineering due to their conductive properties and biocompatibility (Runge et al., 2010).
Catalytic Synthesis in Organic Chemistry
In organic chemistry, sodium bisulfate, a related compound, has been utilized as a catalyst for the synthesis of various esters. For example, the catalytic synthesis of isobutyl butyrate and dibutyl adipate has been achieved using sodium bisulfate, offering an alternative to traditional sulfuric acid catalysts. This indicates potential applications of similar sodium salts in industrial chemical synthesis (Shan-xin, 2003); (Shan, 2001).
Surfactant Properties in Chemical Synthesis
In the field of fluorine chemistry, perfluorobutyl-based fluorinated sodium alkanesulfonates, which are structurally similar to this compound, have been designed and synthesized. These compounds serve as alternative substances to perfluoroctanesulfonic acid and exhibit significant surfactant properties, useful in various industrial and consumer products (Chirumarry et al., 2017).
Oxidation Mechanisms in Water Treatment
The oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (a related compound) with oxygen in subcritical water has been studied. This research is significant for understanding the treatment processes of wastewater containing sulfonated aromatic compounds, which are prevalent in industrial wastewater (Imbierowicz, 2017).
Safety and Hazards
In its solid form, Dibutylnaphthalenesulfonic acid sodium salt is flammable and can cause moderate irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It can cause burning when in contact with strong oxidants . It may also be hazardous to the environment, particularly to water bodies .
properties
IUPAC Name |
sodium;3,6-dibutylnaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAWNDFHGTVUNZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891379 | |
Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Pellets or Large Crystals | |
Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
25417-20-3, 253273-95-9 | |
Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025417203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium dibutylnaphthalenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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